molecular formula C19H39N7O6S B8116238 N,N-Bis(PEG2-azide)-N-PEG2-thiol

N,N-Bis(PEG2-azide)-N-PEG2-thiol

Cat. No.: B8116238
M. Wt: 493.6 g/mol
InChI Key: YWIFHUFWDHKWSF-UHFFFAOYSA-N
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Description

N,N-Bis(PEG2-azide)-N-PEG2-thiol is a compound that features a polyethylene glycol (PEG) backbone with azide and thiol functional groups. This compound is particularly useful in bioconjugation and click chemistry due to its reactive azide and thiol groups. The PEG backbone imparts water solubility and biocompatibility, making it suitable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-thiol typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG chains.

    Thiol Introduction: The thiol group is introduced via thiolation reactions, often using thiolating agents like thiourea or thiol-containing compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yields.

    Purification: Techniques such as chromatography and crystallization are employed to purify the final product.

    Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(PEG2-azide)-N-PEG2-thiol undergoes various chemical reactions, including:

    Click Chemistry: The azide groups participate in click reactions with alkynes to form triazoles.

    Thiol-ene Reactions: The thiol group can react with alkenes in the presence of a radical initiator.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced back to thiols.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.

    Thiol-ene Reactions: Radical initiators like AIBN (azobisisobutyronitrile) are used.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiols to disulfides.

Major Products

    Triazoles: Formed from click reactions.

    Disulfides: Formed from the oxidation of thiols.

    Thiol-ene Adducts: Formed from thiol-ene reactions.

Scientific Research Applications

N,N-Bis(PEG2-azide)-N-PEG2-thiol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation to attach biomolecules like proteins and DNA.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-thiol involves its reactive functional groups:

    Azide Groups: Participate in click chemistry, forming stable triazole linkages with alkynes.

    Thiol Groups: Engage in thiol-ene reactions and can form disulfide bonds, which are reversible under reducing conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(Azido-PEG2)-N-bis(PEG4-Acid): Similar structure but with carboxylic acid groups instead of thiol.

    N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester): Contains t-butyl ester groups instead of thiol.

    N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: Features a maleimide group instead of thiol.

Uniqueness

N,N-Bis(PEG2-azide)-N-PEG2-thiol is unique due to its combination of azide and thiol groups, which allows for versatile reactivity in both click chemistry and thiol-based reactions. This dual functionality makes it highly valuable for applications requiring bioconjugation and material modification.

Properties

IUPAC Name

2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]propoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N7O6S/c20-24-22-2-8-28-13-15-30-10-5-26(4-1-7-27-12-17-32-18-19-33)6-11-31-16-14-29-9-3-23-25-21/h33H,1-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIFHUFWDHKWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-])COCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N7O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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